Arg-gly-asp-ser
Overview
Description
The RGDS peptide is a synthetic peptide sequence composed of arginine, glycine, aspartic acid, and serine. It is derived from the naturally occurring RGD peptide, which is a cell adhesion motif found in many extracellular matrix and plasma proteins. The RGDS peptide is known for its ability to bind to integrin receptors on the cell surface, making it a valuable tool in various biomedical applications, particularly in cancer therapy and tissue engineering .
Mechanism of Action
Target of Action
Arg-Gly-Asp-Ser (RGDS) is a tetrapeptide that primarily targets integrins, a family of cell adhesion proteins . Integrins recognize and bind to the RGDS sequence, which is found within many matrix proteins, including fibronectin . The interaction between RGDS and integrins plays a crucial role in cell adhesion to the extracellular matrix (ECM) .
Mode of Action
RGDS interacts with its targets, the integrins, by binding to them . This binding promotes the attachment of cells to fibronectin and synthetic fibronectin peptides coupled to protein-coated plastic . Furthermore, the free RGDS peptide has been found to inhibit the attachment of cells to fibronectin-coated substrates .
Biochemical Pathways
The binding of RGDS to integrins affects several biochemical pathways. It influences cell adhesion to the extracellular matrix (ECM), a process that is crucial for various cellular functions, including differentiation, proliferation, and chemoresistance . The RGDS sequence is recognized by eight members of the integrin family, all of which are part of the RGD binding family .
Pharmacokinetics
Research has shown that rgds can be formulated into lipid nanoparticles (lnps) for targeted mrna delivery . These LNPs have been shown to have effective mRNA encapsulation and transfection .
Result of Action
The primary result of RGDS action is the modulation of cell adhesion to the ECM. By binding to integrins, RGDS promotes cell attachment to fibronectin and inhibits attachment to fibronectin-coated substrates . This can influence various cellular processes, including differentiation and proliferation .
Action Environment
The action of RGDS can be influenced by various environmental factors. For instance, the presence of other proteins in the ECM can affect the binding of RGDS to integrins . Additionally, the formulation of RGDS into LNPs can enhance its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Arg-Gly-Asp-Ser interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit the function of integrin receptors . It also binds directly and specifically to pro-caspase-8, pro-caspase-9, and pro-caspase-3 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by promoting cell adhesion on a wide range of substrates . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to integrin receptors, inhibiting their function .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RGDS peptide typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin support. The peptide chain is then elongated by sequentially adding protected amino acids (aspartic acid, glycine, and arginine) through coupling reactions. Each coupling step is followed by deprotection to remove the protecting groups, allowing the next amino acid to be added. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of RGDS peptide follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
The RGDS peptide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Functional groups on the peptide can be substituted with other chemical groups to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as carbodiimides and succinimides, can be used for functional group substitution.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution reactions can yield peptides with altered functional groups .
Scientific Research Applications
The RGDS peptide has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in cell adhesion studies to investigate cell-matrix interactions.
Medicine: Utilized in targeted drug delivery systems, particularly for cancer therapy, due to its ability to bind to integrin receptors on tumor cells.
Industry: Applied in the development of biomaterials for tissue engineering, such as scaffolds for bone and cartilage regeneration
Comparison with Similar Compounds
Similar Compounds
RGD Peptide: The parent peptide from which RGDS is derived. It lacks the serine residue but retains similar integrin-binding properties.
iRGD Peptide: An internalizing variant of the RGD peptide that can penetrate tumor cells and deliver therapeutic agents more effectively.
RGD-Modified Peptides: Various peptides modified with the RGD motif to enhance their targeting capabilities
Uniqueness of RGDS Peptide
The RGDS peptide is unique due to the presence of the serine residue, which can enhance its solubility and stability. This modification allows for more versatile applications in biomedical research and therapy compared to the parent RGD peptide .
Properties
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRFRJQMBSBXGO-CIUDSAMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N7O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920002 | |
Record name | 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91037-65-9 | |
Record name | Arginyl-glycyl-aspartyl-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FIBRONECTIN TETRAPEPTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC6UDA2MFC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The primary target of RGDS is a family of cell surface receptors called integrins [, , , , ]. These receptors are transmembrane proteins that mediate cell-to-cell and cell-to-extracellular matrix interactions.
ANone: Binding of RGDS to integrins triggers a cascade of intracellular signaling events that regulate various cellular processes, including:
- Cell adhesion: RGDS promotes cell attachment to extracellular matrix proteins like fibronectin and vitronectin [, , , , ]. This interaction is crucial for cell anchorage, spreading, and migration.
- Cell migration: RGDS plays a vital role in cell movement by providing traction points for cells to adhere to and migrate along the extracellular matrix [, , ]. This process is essential for wound healing, tissue development, and immune response.
- Focal adhesion formation: RGDS binding to integrins promotes the formation of focal adhesions, which are specialized structures that link the extracellular matrix to the intracellular cytoskeleton [, ]. Focal adhesions are crucial for cell signaling, mechanotransduction, and force generation.
- Cell signaling: Integrin engagement by RGDS activates intracellular signaling pathways, such as focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways [, ]. These pathways regulate gene expression, cell proliferation, differentiation, and survival.
ANone: The molecular formula of RGDS is C14H26N6O7. It has a molecular weight of 390.4 g/mol.
A: NMR studies have been conducted on cyclic analogs of RGDS, revealing preferred conformations and providing insights into structure-activity relationships []. These studies often employ high-field 1H NMR techniques and computational methods to determine the three-dimensional structure and dynamics of the peptide.
ANone: Modifications to the RGDS sequence can significantly influence its activity:
- Flanking residues: The amino acids surrounding the core RGDS sequence can modulate its affinity for integrins [, , ]. For example, the addition of a proline residue after the serine can enhance binding to certain integrins.
- Cyclization: Forming cyclic peptides by linking the N- and C-termini can increase potency and stability compared to linear RGDS [, ]. This is because cyclization restricts the conformational flexibility of the peptide, potentially leading to a more favorable binding conformation.
- N-terminal modifications: Acetylation or other modifications at the N-terminus can enhance stability and improve pharmacokinetic properties [, ]. These modifications can protect the peptide from enzymatic degradation and enhance its bioavailability.
- D-amino acid substitutions: Replacing L-amino acids with their D-isomers can increase resistance to proteolysis and improve stability [, ]. D-amino acids are less prone to cleavage by proteases, thus prolonging the peptide's half-life in vivo.
ANone: Various in vitro assays are employed to assess the biological effects of RGDS, including:
- Cell adhesion assays: Quantifying the number of cells adhering to RGDS-coated surfaces provides insights into its ability to promote cell attachment [, , ].
- Cell migration assays: Scratch assays or transwell migration assays measure the ability of cells to move across a barrier in the presence or absence of RGDS [, ].
- Proliferation assays: Measuring cell growth and division in response to RGDS treatment helps determine its effects on cell proliferation [, , ].
- Apoptosis assays: Evaluating cell death markers, such as caspase activation and DNA fragmentation, can reveal the pro-apoptotic or anti-apoptotic effects of RGDS [, ].
ANone: Yes, RGDS has been tested in various animal models to evaluate its therapeutic potential:
- Tumor metastasis models: RGDS and its analogs have shown promise in inhibiting tumor metastasis in animal models by interfering with tumor cell adhesion and extravasation [, , ].
- Wound healing models: The ability of RGDS to promote cell migration and matrix deposition makes it a potential candidate for wound healing applications [].
- Thrombosis models: RGDS can interfere with platelet aggregation, suggesting its potential as an antithrombotic agent [, , ].
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